L-ALANINE-N-T-BOC (15N)
Description
Nomenclature and Chemical Identity
L-Alanine-N-T-BOC (15N), systematically named N-(tert-butoxycarbonyl)-L-alanine-15N , is a stable isotope-labeled derivative of the proteinogenic amino acid L-alanine. Its molecular formula is C₈H₁₅¹⁵NO₄ , with a molecular weight of 190.20 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the α-amino nitrogen atom, which is enriched with the nitrogen-15 isotope (≥98 atom % ¹⁵N). Key structural characteristics include:
- A chiral center at the α-carbon, preserving the L-configuration of natural alanine.
- A carboxyl group (-COOH) and a protected amine (-NH-Boc) functional group.
- Isotopic enrichment at the amino nitrogen, enabling precise tracking in metabolic and spectroscopic studies.
The compound’s SMILES string (CC@HC(O)=O) and InChI key (QVHJQCGUWFKTSE-LBBOFACRSA-N) confirm its stereochemical and isotopic specificity. Its CAS numbers are 139952-87-7 (¹⁵N-labeled form) and 15761-38-3 (unlabeled analog). Physicochemical properties include a melting point of 79–83°C and optical activity ([α]²⁰/D = −23°, c = 2 in acetic acid).
Historical Development of 15N-Labeled Protected Amino Acids
The synthesis of ¹⁵N-labeled protected amino acids emerged in the late 20th century to support nuclear magnetic resonance (NMR) studies of protein dynamics. Early methods, such as those described by Ragnarsson (1995), utilized chemical synthesis routes involving Boc protection of ¹⁵N-enriched amino acids. For example, triflate alkylation and Mitsunobu reactions enabled the production of enantiomerically pure N-Boc-alanine-¹⁵N with minimal racemization.
A breakthrough came with the development of biocatalytic reductive amination in the 2020s, which allowed atom-efficient incorporation of ¹⁵N labels using enzymes like alanine dehydrogenase. This method reduced reliance on costly ¹⁵N precursors and improved isotopic purity to >98%. Today, commercial availability from suppliers like Sigma-Aldrich and Cambridge Isotope Laboratories reflects its standardized production.
Significance in Isotopic Labeling Research
L-Alanine-N-T-BOC (¹⁵N) plays a pivotal role in isotopic labeling due to three key attributes:
- NMR Spectroscopy : The ¹⁵N isotope provides a sensitive probe for studying protein structure and dynamics. For example, in methyl-TROSY experiments, ¹⁵N-labeled alanine residues enable the analysis of proteins exceeding 400 kDa, such as the heat-shock protein Hsp16.5.
- Mass Spectrometry : The +1 Da mass shift from ¹⁵N incorporation facilitates the identification of peptide fragments in proteomics. Multi-isotope labeling (e.g., ¹³C/¹⁵N) further enhances resolution for metabolic flux analysis.
- Metabolic Tracing : In cell cultures, ¹⁵N-labeled alanine tracks nitrogen assimilation pathways, revealing insights into amino acid catabolism and ammonia recycling.
The Boc group’s stability under acidic conditions makes this derivative ideal for solid-phase peptide synthesis , where it protects the amine during chain elongation.
Current Research Landscape and Applications
Recent advancements have expanded the utility of L-Alanine-N-T-BOC (¹⁵N) across diverse fields:
Structural Biology
- High-Molecular-Weight Proteins : Incorporation into the 396 kDa Hsp16.5 oligomer enabled NMR analysis of conformational states inaccessible to X-ray crystallography.
- Intrinsically Disordered Proteins (IDPs) : Selective ¹⁵N-labeling resolves spectral overlap in IDPs like α-synuclein, aiding the study of transient interactions.
Metabolic Engineering
- Isotope-Retention Studies : HEK293 cells expressing ¹⁵N-KGS (lysine, glycine, serine) constructs showed <5% metabolic scrambling, validating its use in mammalian systems.
- Enzyme Mechanism Elucidation : ¹⁵N-labeled alanine traces nitrogen transfer in transaminase-catalyzed reactions, clarifying kinetic bottlenecks.
Materials Science
Properties
Molecular Weight |
190.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Chromatographic Challenges : Overlapping peaks in HPLC analysis of meteoritic alanine may skew δ15N measurements, emphasizing the need for high-purity standards like L-ALANINE-N-T-BOC (15N) to avoid artifacts .
- Enantiomer-Specific Isotope Effects: Microbial studies show enzymatic control over 15N distribution between D- and L-alanine, a phenomenon absent in chemical synthesis .
Preparation Methods
General Synthetic Strategy
The preparation of L-ALANINE-N-T-BOC (15N) typically follows a two-step approach:
- Step 1: Incorporation of the ^15N isotope into the amino group of L-alanine.
- Step 2: Protection of the amino group with the tert-butoxycarbonyl (BOC) group.
The key challenge lies in maintaining the chiral purity of L-alanine and ensuring efficient isotopic labeling at the nitrogen position.
Incorporation of ^15N into L-Alanine
Isotopic labeling of the amino group with ^15N can be achieved via biochemical or synthetic routes:
- Biochemical incorporation: Using ^15N-labeled ammonium salts or ^15N_2 gas in microbial or enzymatic synthesis to produce ^15N-labeled alanine.
- Chemical synthesis: Starting from ^15N-labeled precursors such as ^15N-labeled ammonium chloride or ^15N-labeled amines, followed by synthetic transformations.
A notable enzymatic pathway involves alanine dehydrogenase (AldA), which catalyzes the reversible reductive amination of pyruvate with ammonium to form alanine. Using ^15N-labeled ammonium salts in this enzymatic reaction can yield ^15N-labeled alanine with high isotopic enrichment and stereochemical fidelity.
Summary Table of Preparation Methods
Research Findings and Considerations
- The BOC protection reaction is highly efficient and can be directly applied to ^15N-labeled L-alanine without loss of isotopic label or chiral integrity.
- Enzymatic synthesis using alanine dehydrogenase offers a biologically relevant route to ^15N-labeled alanine, with the enzyme catalyzing the incorporation of ^15N from ammonium salts into alanine. This method is useful for producing isotopically labeled amino acids with natural stereochemistry.
- The triflate alkylation method expands the synthetic toolbox for ^15N-labeled Boc-amino acids, enabling the preparation of various labeled amino acids with high stereochemical purity, which is critical for peptide synthesis applications.
- Analytical techniques such as NMR spectroscopy and HPLC are essential to confirm isotopic incorporation and enantiomeric purity.
Q & A
Q. What are the primary applications of L-ALANINE-N-T-BOC (15N) in metabolic studies?
L-ALANINE-N-T-BOC (15N) is widely used to trace nitrogen incorporation in metabolic pathways, particularly the glucose-alanine cycle , where alanine shuttles nitrogen from muscle to the liver. The 15N label enables precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) , allowing quantification of nitrogen flux in tissues . Methodology:
Q. How is L-ALANINE-N-T-BOC (15N) synthesized, and what are the critical purity benchmarks?
Synthesis typically involves chemical incorporation of the t-BOC group into 15N-labeled L-alanine. Key steps:
Isotopic labeling : Microbial fermentation using Corynebacterium glutamicum in 15N-enriched media generates L-alanine-15N .
Protection : React with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to form the N-T-BOC derivative .
Purity criteria:
- Isotopic enrichment : ≥98 atom% 15N (verified by isotope ratio MS) .
- Chemical purity : ≥98.5% (HPLC or GC analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in 15N tracer recovery rates across experimental models?
Discrepancies in 15N recovery often arise from compartmentalization differences (e.g., soil vs. cellular systems) or analytical limitations . Strategies:
- Cross-validation : Combine NMR (for structural specificity) and MS (for sensitivity) to confirm isotopic distribution .
- Statistical modeling : Use mixed-effects models to account for variability in tracer dilution across biological replicates .
Example: In terrestrial ecosystems, 15N recovery in soil organic matter varied by 20–60% depending on microbial activity; normalization to microbial biomass N reduced bias .
Q. What experimental designs optimize the use of L-ALANINE-N-T-BOC (15N) in protein turnover studies?
Design considerations for dynamic protein synthesis assays :
-
Pulse-chase labeling : Introduce the tracer during active protein synthesis phases, then track degradation via 15N depletion over time .
-
Stoichiometric controls : Account for natural 15N abundance (0.366%) using unlabeled controls to correct baseline signals .
Data interpretation: -
Fractional synthesis rate (FSR) : Calculate using the formula:
\text{FSR} = \frac{\Delta \, ^{15}\text{N}_{\text{protein}}}{\Delta \, ^{15}\text{N}_{\text{precursor}} \times t}
Q. How does the N-T-BOC group influence the stability and reactivity of 15N-labeled alanine in peptide synthesis?
The t-BOC group enhances stability during solid-phase peptide synthesis (SPPS) by protecting the amino group from undesired side reactions. However, it introduces challenges:
- Deprotection requirements : Use trifluoroacetic acid (TFA) to remove the Boc group, which may degrade acid-sensitive peptides .
- Steric effects : The bulky t-BOC group can slow coupling efficiency in automated SPPS, necessitating extended reaction times .
Methodological Tables
Q. Table 1. Isotopic Variants of L-Alanine and Key Applications
Q. Table 2. Common Pitfalls in 15N Tracer Experiments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
